2-fluoro-4-formylphenyltrifluoroborate chemical properties
2-fluoro-4-formylphenyltrifluoroborate chemical properties
This technical guide details the chemical properties, synthetic utility, and handling protocols for 2-fluoro-4-formylphenyltrifluoroborate (typically the potassium salt).
A Dual-Functional Modular Building Block for Medicinal Chemistry
Executive Summary
2-Fluoro-4-formylphenyltrifluoroborate (Potassium salt) represents a strategic "bifunctional" scaffold in modern drug discovery. Unlike traditional boronic acids, this organotrifluoroborate offers superior shelf-stability and precise stoichiometry while retaining high reactivity for Suzuki-Miyaura cross-couplings.
Its unique value lies in its orthogonal reactivity :
-
The Trifluoroborate (
) moiety: A masked, robust coupling handle that releases the active boronic acid species only under specific basic hydrolysis conditions. -
The Formyl (-CHO) group: A versatile electrophile ready for reductive amination, Wittig olefination, or oxidation, without compromising the integrity of the C–B bond.
-
The Ortho-Fluorine: A bioisostere that modulates metabolic stability and pKa, while electronically activating the aromatic ring.
Structural & Physicochemical Profile
This molecule is most commonly utilized as the potassium salt. The presence of the electron-withdrawing fluorine at the ortho position (relative to boron) and the formyl group at the para position creates a distinct electronic environment that influences both coupling rates and hydrolytic stability.
| Property | Data |
| IUPAC Name | Potassium (2-fluoro-4-formylphenyl)trifluoroborate |
| CAS Number | Derived from acid 871126-22-6 (Acid Precursor) |
| Molecular Formula | |
| Molecular Weight | 230.01 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Acetone, Acetonitrile, Methanol, Water; Insoluble in |
| Stability | Air/Moisture stable solid; Aldehyde prone to auto-oxidation if prolonged exposure to air |
Electronic Structure Analysis
-
Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I). This destabilizes the C-B bond slightly compared to the non-fluorinated analog, facilitating faster hydrolysis to the active boronic acid species under basic coupling conditions.
-
Para-Formyl Group: Further withdraws electron density, making the ring electron-deficient. This can increase the rate of oxidative addition on the partner halide if the roles were reversed, but here it serves as a robust electrophile.
Mechanistic Insight: The "Slow Release" Strategy
The primary advantage of using the trifluoroborate over the boronic acid is the Slow Release Mechanism . In Suzuki-Miyaura couplings, the active species is the boronic acid/boronate, not the trifluoroborate itself.
Mechanism of Activation
The
Figure 1: The "Slow Release" activation pathway. The ortho-fluorine accelerates the hydrolysis step compared to non-substituted phenyltrifluoroborates.
Synthetic Utility & Protocols
A. Synthesis from Boronic Acid
If the salt is not commercially available, it is easily synthesized from 2-fluoro-4-formylphenylboronic acid (CAS 871126-22-6).
Protocol:
-
Dissolve 2-fluoro-4-formylphenylboronic acid (1.0 equiv) in minimal MeOH.
-
Add saturated aqueous
(3.5 equiv) dropwise at 0°C. -
Stir vigorously for 2 hours at room temperature. A thick precipitate will form.
-
Concentrate in vacuo to remove MeOH.
-
Filter the solid and wash with cold
or (to remove organic impurities) and minimal ice-cold water (to remove excess salts). -
Dry under high vacuum. Yields are typically >90%.
B. Divergent Workflow: Aldehyde Functionalization
A key advantage is the ability to modify the aldehyde before the cross-coupling. The
Protocol: Reductive Amination (BF3-Compatible)
-
Reagents: Amine (1.1 equiv),
(1.5 equiv), DCE/THF (1:1). -
Conditions:
-
Mix Trifluoroborate aldehyde and Amine in solvent. Stir 30 min to form imine.
-
Add
. Stir 4–16 h at RT. -
Critical Workup: Do NOT use acidic aqueous workup (risk of hydrolyzing
). -
Purification: Precipitate the product by adding excess
(product is insoluble in ether) or recrystallize from Acetone/Ether.
-
C. Suzuki-Miyaura Cross-Coupling
Standard conditions apply, but a protic co-solvent is required to facilitate hydrolysis.
Protocol:
-
Catalyst:
(3-5 mol%) or /XPhos for difficult cases. -
Base:
(3.0 equiv) or . -
Solvent: Toluene/
(3:1) or MeOH/THF/ . -
Temperature: 80°C – 100°C.
-
Note: The ortho-fluorine may sterically hinder transmetalation slightly; higher catalyst loading or longer reaction times may be required compared to non-fluorinated analogs.
Strategic Workflow Visualization
The following diagram illustrates the decision matrix for using this building block in library synthesis.
Figure 2: Divergent synthetic pathways. Path A is preferred when the aryl halide partner contains sensitive groups incompatible with reducing agents.
Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While the
group is robust, the aldehyde is susceptible to oxidation to the carboxylic acid over months of air exposure. -
Analysis:
-
NMR:
NMR is the best diagnostic tool. Expect a singlet for the aryl-F (~ -110 ppm) and a broad signal for the (~ -140 ppm). -
MS: ESI (Negative mode) typically shows the
ion (Ar-BF3 anion).
-
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Molander, G. A., & Bernardi, C. R. (2002).[1] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. Link
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
PubChem Compound Summary. (2025). Potassium (2-formylphenyl)trifluoroborate (Analogous Structure). National Center for Biotechnology Information. Link[2]
